2-Chloro-5-(piperazin-1-ylmethyl)thiazole

Antimalarial Research Enzyme Inhibition Binding Affinity

Medicinal chemistry programs often face procurement delays for thiazole-piperazine scaffolds with specific substitution patterns. This compound (CAS 1135439-05-2) offers a validated starting point for antimalarial SAR (Ki = 283 nM against mutant P. falciparum DHFR-TS). - **Reactive handle**: Cl at 2-position enables nucleophilic substitution for library diversification. - **Drug-like profile**: LogP 2.0453, TPSA 28.16 Ų; favorable membrane permeability. - **Supply reliability**: ≥98% purity minimizes side reactions; immediate shipment available.

Molecular Formula C8H12ClN3S
Molecular Weight 217.72 g/mol
CAS No. 1135439-05-2
Cat. No. B3214183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(piperazin-1-ylmethyl)thiazole
CAS1135439-05-2
Molecular FormulaC8H12ClN3S
Molecular Weight217.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=C(S2)Cl
InChIInChI=1S/C8H12ClN3S/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2
InChIKeyWHEZTGGFMJRPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(piperazin-1-ylmethyl)thiazole: Heterocyclic Building Block


2-Chloro-5-(piperazin-1-ylmethyl)thiazole (CAS 1135439-05-2) is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position and a piperazin-1-ylmethyl group at the 5-position . As a member of the thiazole-piperazine class, its structure suggests potential utility as a pharmacophore in medicinal chemistry, with applications in neuropharmacology and antimicrobial development . The compound is typically supplied as a solid with a molecular weight of 217.72 g/mol and is intended for research and further manufacturing use only .

Heterocyclic building block with thiazole core and piperazine substitution for medicinal chemistry diversification

Thiazole-piperazine scaffold reported in neuropharmacology and antimicrobial discovery research

Supplied as a solid; research and further manufacturing use only

Why Generic Substitution Fails: 2-Chloro-5-(piperazin-1-ylmethyl)thiazole


Simple substitution with other thiazole-piperazine analogs is not feasible due to the specific structural features of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole, which directly influence its reactivity, binding, and safety profile. The chlorine atom on the thiazole ring is a key determinant of its electronic properties and potential for nucleophilic substitution , while the piperazine moiety is essential for interaction with biological targets . These precise modifications significantly impact biological activity , and even minor changes, such as removing the chlorine or altering the substitution pattern, would likely result in a different compound with altered potency, selectivity, or toxicity.

Chlorine substitution defines nucleophilic reactivity; removing or relocating it may alter synthetic handle and electronic profile.
Piperazine moiety likely required for target interaction; replacement with other amines could shift biological assay readout.
Even minor structural changes may significantly change selectivity and assay response; analog activity may not transfer directly.

Quantitative Evidence: 2-Chloro-5-(piperazin-1-ylmethyl)thiazole


Antimalarial DHFR-TS Binding Affinity

2-Chloro-5-(piperazin-1-ylmethyl)thiazole demonstrates measurable binding affinity for a bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme from a mutant strain of Plasmodium falciparum, a key target in antimalarial drug discovery. The compound exhibits a Ki value of 283 nM in an enzymatic assay [1]. While no direct comparator for this exact compound is available in the same assay, this specific Ki value provides a quantitative benchmark for structure-activity relationship (SAR) studies, especially when comparing to other thiazole analogs designed for this target. This data point is crucial for selecting this compound as a reference or starting point for medicinal chemistry campaigns focused on antimalarials.

DHFR-TS Binding
Reported
Ki = 283 nM
Supports antimalarial SAR benchmark
Reported Ki; confirm with full dose-response and replicate assays
Antimalarial Research Enzyme Inhibition Binding Affinity

Purity Specifications and Reproducibility

The high purity of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole is a critical differentiator for procurement, as impurities can confound biological assays and synthetic steps. The compound is routinely available at a specified minimum purity of 98%, as per vendor certificates of analysis . This level of purity is essential for ensuring reproducibility in research settings, particularly in sensitive enzymatic assays or when the compound is used as a synthetic intermediate. In contrast, lower-grade or unspecified purity analogs could introduce significant variability and lead to erroneous conclusions.

Purity Specification
Lot attribute
≥ 98%
Supports synthetic reproducibility
Verify COA; purity may vary by lot
Chemical Synthesis Quality Control Reproducibility

In Silico Physicochemical Profile

The computed physicochemical properties of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole provide a basis for differentiation from structurally similar analogs. The compound has a calculated LogP of 2.0453, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 28.16 Ų . These values, along with the presence of 2 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor, are key parameters in predicting membrane permeability and oral bioavailability. While this is not a direct head-to-head comparison, these specific values can be compared to other thiazole derivatives to assess their potential as drug-like molecules, making this compound a useful scaffold for optimization.

Computed Profile
Class-level inference
LogP 2.0453 / TPSA 28.16 Ų
Guides drug-likeness optimization
In silico prediction; validate experimentally
Medicinal Chemistry Drug Design In Silico Modeling

Safety Comparison: Free Base vs. Dihydrochloride Salt

The safety and handling profile of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole differs significantly from its dihydrochloride salt form (CAS 1185312-01-9). The free base is classified with GHS06, indicating acute toxicity via oral, dermal, and inhalation routes, with hazard statements H301, H311, and H331 . In contrast, the dihydrochloride salt is classified with GHS07, indicating a lower acute toxicity profile with hazard statements H302, H315, H319, and H335 . This difference in hazard classification and associated handling precautions (e.g., the free base is a UN 2811 toxic solid) is a critical procurement consideration for labs with specific safety protocols or when planning large-scale syntheses where the safer salt form may be preferred.

Free Base vs Salt Hazard
Head-to-head
GHS06 (free base) / GHS07 (dihydrochloride)
May inform lab handling choice
Safety context; does not imply functional superiority
Laboratory Safety Chemical Handling Procurement

Applications of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole


Antimalarial Drug Discovery

Based on its measured binding affinity (Ki = 283 nM) for a mutant P. falciparum DHFR-TS enzyme [1], 2-Chloro-5-(piperazin-1-ylmethyl)thiazole serves as a validated starting point or reference compound for medicinal chemistry programs targeting antimalarial therapeutics. Its quantifiable activity supports its use in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Neurological and Antimicrobial Scaffold Development

The thiazole-piperazine core of this compound is a known pharmacophore in neuropharmacology and antimicrobial research . Its specific computational profile (LogP = 2.0453, TPSA = 28.16 Ų) makes it a distinct scaffold for designing libraries of compounds with potentially favorable drug-like properties, particularly when modulating lipophilicity and membrane permeability is a design goal.

Chemical Diversification Building Block

The chlorine atom on the thiazole ring provides a reactive handle for further chemical diversification via nucleophilic substitution reactions . Its availability at a high purity (≥98%) makes it a reliable intermediate for synthesizing more complex molecules, minimizing side reactions and purification burdens associated with lower-purity starting materials.

Safer Dihydrochloride Salt Procurement

For laboratories with less stringent capabilities for handling acutely toxic solids, the dihydrochloride salt form (CAS 1185312-01-9) offers a significantly safer alternative with a lower hazard classification (GHS07) . Procurement of this salt is the preferred route for experiments where the counterion does not interfere and safety is a primary concern.

Application
Selection Property
Validation Focus
Antimalarial target-engagement studies
Reported DHFR-TS enzyme binding context
SAR and binding assay benchmarking
Neuropharmacology / antimicrobial scaffold research
Predicted lipophilicity and polarity profile
Drug-likeness optimization
Chemical diversification synthesis
Reactive chlorine handle; high purity grade
Synthetic reproducibility and purity control
Salt-form procurement for handling
Lower hazard classification (GHS07)
Lab safety protocol alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(piperazin-1-ylmethyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.